Cas no 1379367-26-6 (2,6-dimethyl-4-(2-methylpropoxy)benzenethiol)

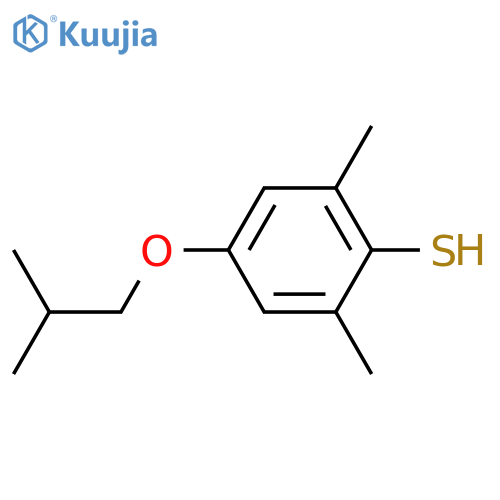

1379367-26-6 structure

商品名:2,6-dimethyl-4-(2-methylpropoxy)benzenethiol

CAS番号:1379367-26-6

MF:C12H18OS

メガワット:210.335722446442

MDL:MFCD18426891

CID:5189399

2,6-dimethyl-4-(2-methylpropoxy)benzenethiol 化学的及び物理的性質

名前と識別子

-

- 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol

-

- MDL: MFCD18426891

- インチ: 1S/C12H18OS/c1-8(2)7-13-11-5-9(3)12(14)10(4)6-11/h5-6,8,14H,7H2,1-4H3

- InChIKey: DMIVSOZNGRJGIT-UHFFFAOYSA-N

- ほほえんだ: C1(S)=C(C)C=C(OCC(C)C)C=C1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

2,6-dimethyl-4-(2-methylpropoxy)benzenethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB434690-1 g |

4-iso-Butoxy-2,6-dimethylthiophenol; . |

1379367-26-6 | 1g |

€1621.80 | 2023-06-16 | ||

| abcr | AB434690-1g |

4-iso-Butoxy-2,6-dimethylthiophenol; . |

1379367-26-6 | 1g |

€1621.80 | 2025-02-21 | ||

| Ambeed | A900121-1g |

4-Isobutoxy-2,6-dimethylbenzenethiol |

1379367-26-6 | 97% | 1g |

$441.0 | 2024-04-24 |

2,6-dimethyl-4-(2-methylpropoxy)benzenethiol 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

1379367-26-6 (2,6-dimethyl-4-(2-methylpropoxy)benzenethiol) 関連製品

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379367-26-6)2,6-dimethyl-4-(2-methylpropoxy)benzenethiol

清らかである:99%

はかる:1g

価格 ($):397.0